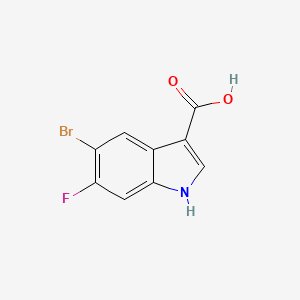

5-bromo-6-fluoro-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-6-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRQPMBDXWHGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Solubility of 5-bromo-6-fluoro-1H-indole-3-carboxylic Acid in Organic Solvents

An Essential Guide for Researchers in Drug Discovery and Development

Introduction: The Significance of Solubility in Medicinal Chemistry

In the landscape of modern drug discovery, understanding the physicochemical properties of a molecule is paramount to its success as a therapeutic agent. Among these properties, solubility stands as a critical gatekeeper, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and efficacy. 5-bromo-6-fluoro-1H-indole-3-carboxylic acid, a halogenated indole derivative, represents a class of compounds with significant potential in pharmaceutical development, often serving as a key building block in the synthesis of bioactive molecules.[1] This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering a foundational understanding for researchers, scientists, and drug development professionals.

Physicochemical Profile of this compound

To comprehend the solubility characteristics of this compound, a thorough examination of its molecular structure is essential.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 5-bromo-1H-indole-3-carboxylic acid | 6-fluoro-1H-indole-3-carboxylic acid | Indole-3-carboxylic acid |

| Molecular Formula | C₉H₅BrFNO₂ | C₉H₆BrNO₂[2] | C₉H₆FNO₂[3] | C₉H₇NO₂[4] |

| Molecular Weight | 258.05 g/mol | 240.06 g/mol [1] | 179.15 g/mol [5] | 161.16 g/mol [4] |

| Appearance | White to pink powder[1] | White to Light yellow Solid[6] | (Not specified) | Light beige crystalline powder[4] |

| Key Functional Groups | Indole ring, Carboxylic acid, Bromo group, Fluoro group | Indole ring, Carboxylic acid, Bromo group | Indole ring, Carboxylic acid, Fluoro group | Indole ring, Carboxylic acid |

| Hydrogen Bond Donor | 2 (N-H and O-H) | 2 (N-H and O-H)[2] | 2 (N-H and O-H) | 2 (N-H and O-H) |

| Hydrogen Bond Acceptor | 3 (N, O, O) | 2 (O, O)[2] | 3 (N, O, O) | 3 (N, O, O) |

The structure is characterized by a planar indole ring system, which is relatively non-polar. However, the presence of a carboxylic acid group (-COOH) introduces significant polarity and the capacity for hydrogen bonding, both as a donor (the hydroxyl proton) and an acceptor (the carbonyl and hydroxyl oxygens). The nitrogen atom in the indole ring also acts as a hydrogen bond donor. Furthermore, the molecule is substituted with two halogen atoms: bromine at the 5-position and fluorine at the 6-position. The fluorine atom is highly electronegative and can participate in hydrogen bonding as an acceptor.[7] This combination of a larger non-polar surface area with multiple polar, hydrogen-bonding functional groups results in a molecule with complex solubility behavior.

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[8]

Several key factors dictate the solubility of this compound in organic solvents:

-

Polarity : The polarity of a solvent plays a crucial role. Polar solvents, such as alcohols and acetone, will more readily dissolve polar solutes due to favorable dipole-dipole interactions.[9]

-

Hydrogen Bonding : The ability of a solvent to act as a hydrogen bond donor or acceptor is critical for dissolving a molecule like this compound, which has multiple hydrogen bonding sites.

-

Dielectric Constant : The dielectric constant of a solvent reflects its ability to separate ions. Solvents with higher dielectric constants are more effective at dissolving polar and ionic compounds.

-

Temperature : The solubility of most solid compounds in organic solvents increases with temperature.[10] This is because the increased kinetic energy helps to overcome the lattice energy of the solid.

Predicted Solubility Profile in Common Organic Solvents

Table 2: Predicted Relative Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Type | Polarity (Dielectric Constant) | Hydrogen Bonding Capability | Predicted Relative Solubility | Rationale |

| Methanol | Polar Protic | 32.7 | Donor & Acceptor | High | The polar protic nature and strong hydrogen bonding ability of methanol will effectively solvate the carboxylic acid and indole N-H groups. |

| Ethanol | Polar Protic | 24.5 | Donor & Acceptor | High | Similar to methanol, ethanol is an excellent solvent for polar compounds capable of hydrogen bonding.[4] |

| Acetone | Polar Aprotic | 20.7 | Acceptor | Moderate to High | Acetone's polarity and ability to accept hydrogen bonds will facilitate dissolution, though it cannot donate hydrogen bonds to the carbonyl oxygen. |

| Ethyl Acetate | Moderately Polar Aprotic | 6.0 | Acceptor | Moderate | The ester group can act as a hydrogen bond acceptor, and its moderate polarity can accommodate both the polar and non-polar regions of the molecule. |

| Dichloromethane (DCM) | Non-polar | 9.1 | None | Low to Moderate | While having a dipole moment, DCM is a poor hydrogen bonder. It may partially dissolve the compound by interacting with the less polar indole ring. |

| Toluene | Non-polar | 2.4 | None | Low | As a non-polar aromatic solvent, toluene will have limited interaction with the polar carboxylic acid group, leading to poor solubility. |

| Hexane | Non-polar | 1.9 | None | Very Low | The highly non-polar nature of hexane makes it a very poor solvent for this polar, hydrogen-bonding compound.[9] |

Experimental Determination of Solubility: A Practical Guide

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[11][12]

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that equilibrium has been achieved by taking measurements at different time points until the concentration plateaus.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.[11]

-

Sample Dilution: Carefully withdraw a known aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Caption: Workflow for Shake-Flask Solubility Determination

High-Throughput Solubility Screening

For early-stage drug discovery, where rapid assessment of a large number of compounds is required, high-throughput solubility screening methods such as nephelometry can be employed.[13] This technique measures the light scattering caused by precipitated particles in a solution, providing a rapid, albeit less precise, estimation of kinetic solubility.

Factors Influencing Solubility and Mitigation Strategies

Several factors can influence the measured solubility of this compound:

-

pH : For ionizable compounds like carboxylic acids, the pH of the medium is a critical determinant of solubility. In aqueous solutions, the solubility will be significantly higher at pH values above the pKa of the carboxylic acid group, where it exists in its more soluble carboxylate form. While less pronounced in organic solvents, the presence of acidic or basic impurities can still affect the ionization state and solubility.

-

Polymorphism : The crystalline form of the solid material can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is important to characterize the solid form used in solubility studies.

-

Presence of Water : In some organic solvents, the presence of small amounts of water can significantly increase the solubility of carboxylic acids.[14] This is due to the formation of hydrogen-bonded bridges between the water and the acid molecules.

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound is indispensable for its successful application in drug discovery and development. This guide has provided a theoretical framework for predicting its solubility in a range of organic solvents and has detailed a practical experimental protocol for its quantitative determination. While predictions based on molecular structure offer valuable initial insights, precise and reliable experimental data are crucial for informed decision-making in medicinal chemistry. Future work should focus on generating and publishing such empirical data to further enrich the scientific community's understanding of this important class of molecules.

References

- Solubility of Organic Compounds. (2023).

-

5-bromo-1H-indole-3-carboxylic acid | C9H6BrNO2 | CID 7018243. PubChem. Retrieved from [Link]

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). ACS Publications. Retrieved from [Link]

-

5-Bromoindole | C8H6BrN | CID 24905. PubChem. Retrieved from [Link]

-

Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (n.d.). PubMed. Retrieved from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2009). Retrieved from [Link]

-

3-Substituted indole: A review. (2019). International Journal of Chemical Studies. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

6-Fluoro-1H-indole-3-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025). UNT Digital Library. Retrieved from [Link]

-

Some Factors Affecting the Solubility of Polymers. (2025). ResearchGate. Retrieved from [Link]

-

3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

-

Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. (2008). PubMed. Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]

-

This compound (C007B-332748). Cenmed. Retrieved from [Link]

-

6-Bromo-1H-indole-3-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-bromo-1H-indole-3-carboxylic acid | C9H6BrNO2 | CID 7018243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. 5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID | 10406-06-1 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

5-bromo-6-fluoro-1H-indole-3-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 5-bromo-6-fluoro-1H-indole-3-carboxylic Acid: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated indole derivative of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its fundamental properties, logical synthesis strategies, characterization protocols, and its emerging role as a versatile building block for novel therapeutic agents.

Introduction: The Strategic Importance of Halogenated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indole ring system profoundly modulates the molecule's physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a versatile synthetic handle for further functionalization via cross-coupling reactions.

This compound combines these features, making it a highly valuable intermediate. Its derivatives are being explored for a range of therapeutic applications, from oncology to infectious diseases, leveraging the unique electronic properties imparted by the dual halogen substitution. Indole-3-carboxylic acids and their derivatives are recognized as important drug intermediates for a wide array of pharmaceutical products.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in synthesis and drug design. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFNO₂ | [2][3] |

| Molecular Weight | 258.05 g/mol | [2] |

| CAS Number | 1638772-16-3 | [2][3][4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | O=C(O)C1=CNC2=CC(F)=C(Br)C=C21 | [4] |

| InChI Key | XYRQPMBDXWHGMG-UHFFFAOYSA-N | [4] |

| Storage Conditions | Sealed in a dry, dark environment at 2-8°C | [3] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and logical approach to constructing substituted indole-3-carboxylic acids is through the Japp-Klingemann reaction, followed by Fischer indole synthesis and subsequent functionalization. This multi-step process offers robust control over the substitution pattern on the indole core.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 4-Bromo-3-fluoroaniline

-

Dissolve 4-bromo-3-fluoroaniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.

-

Rationale: This classic reaction converts the primary aromatic amine into a diazonium salt, a versatile intermediate that is highly reactive towards nucleophiles. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Step 2: Japp-Klingemann Reaction to form the Hydrazone

-

In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

-

Add a solution of sodium hydroxide to deprotonate the β-keto ester, forming a nucleophilic enolate.

-

Slowly add the cold diazonium salt solution from Step 1 to the enolate solution.

-

Acidify the mixture after the reaction is complete to precipitate the phenylhydrazone intermediate.

-

Rationale: The Japp-Klingemann reaction is a reliable method for forming arylhydrazones. The diazonium salt acts as an electrophile, and the enolate attacks it to form a C-N bond, which upon workup yields the desired hydrazone.

-

Step 3: Fischer Indole Synthesis

-

Heat the isolated phenylhydrazone with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.

-

Maintain the temperature until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Pour the reaction mixture over ice water to precipitate the crude indole ester product.

Step 4: Saponification (Ester Hydrolysis)

-

Dissolve the crude ethyl 5-bromo-6-fluoro-1H-indole-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide.

-

Reflux the mixture until the ester is fully hydrolyzed.

-

Cool the solution and acidify with HCl to precipitate the final product, this compound.

-

Purify the product by recrystallization.

-

Rationale: Basic hydrolysis (saponification) is a standard method for converting an ester to a carboxylic acid. The reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid.

-

Spectroscopic Characterization: A Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on the indole ring, the N-H proton (which may be broad and exchangeable with D₂O), and the C2-H proton. The coupling patterns (J-coupling) between adjacent protons will be critical for confirming the substitution pattern.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This will show signals for each unique carbon atom in the molecule, including the characteristic carbonyl carbon of the carboxylic acid (typically >160 ppm).

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A singlet is expected for the single fluorine atom, providing unambiguous evidence of its presence.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should provide an exact mass that corresponds to the molecular formula C₉H₅BrFNO₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1710 cm⁻¹), and an N-H stretch (~3300-3500 cm⁻¹).

Applications in Drug Discovery: Targeting Critical Pathways

Halogenated indole carboxylic acids are valuable starting points for synthesizing potent and selective enzyme inhibitors. The bromine atom at the 5-position is a prime site for modification via Suzuki, Stille, or Sonogashira cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

A notable application of bromo-indole derivatives is in the development of inhibitors for bacterial enzymes, which can potentiate the effects of existing antibiotics.[6] For example, inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme responsible for H₂S production in pathogens, have been developed from bromoindole scaffolds.[6]

Conceptual Drug Development Workflow

Caption: A conceptual workflow for developing enzyme inhibitors from the title compound.

Indole derivatives are also foundational in developing agents for other diseases. For instance, they have been explored for their potential to target cancer and neurological disorders by interacting with specific biological pathways.[7] Furthermore, indole-2-carboxylic acid derivatives have been identified as a promising scaffold for developing novel HIV-1 integrase inhibitors.[8]

Safety and Handling

As a halogenated organic acid, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data is not widely available, related compounds like 5-bromo-1H-indole-3-carboxylic acid are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]

Core Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.

References

-

Cenmed. (n.d.). This compound (C007B-332748). Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Lou, S.-J., & Luo, M. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1580. Retrieved from [Link]

-

Autechem. (n.d.). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Retrieved from [Link]

-

Bar-Yehuda, S., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3509. Retrieved from [Link]

- Google Patents. (2013). CN103387530A - 5-bromoindole preparation method.

-

ACS Publications. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

-

PubMed Central. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

Sources

- 1. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. 1638772-16-3|this compound|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 5-bromo-1H-indole-3-carboxylic acid | C9H6BrNO2 | CID 7018243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Structural Analysis Guide for 5-bromo-6-fluoro-1H-indole-3-carboxylic acid

Abstract

5-bromo-6-fluoro-1H-indole-3-carboxylic acid is a halogenated derivative of indole-3-carboxylic acid, a class of compounds significant in pharmaceutical and biological research.[1][2] Comprehensive structural elucidation is fundamental to understanding its chemical behavior and potential applications. This technical guide presents a predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of published, collated experimental spectra for this specific molecule, this paper synthesizes data from structurally analogous compounds and foundational spectroscopic principles to construct a reliable, predictive framework for researchers. We will detail the expected spectral characteristics, explain the underlying chemical principles, provide standardized data acquisition protocols, and outline the expected fragmentation pathways.

Introduction: The Structural Significance of a Disubstituted Indole Acid

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a carboxylic acid at the C3 position and halogen substituents on the benzene ring—specifically a bromine atom at C5 and a fluorine atom at C6—creates a molecule with unique electronic and steric properties. These modifications can profoundly influence a molecule's binding affinity, metabolic stability, and overall pharmacological profile.

Accurate interpretation of spectroscopic data is the cornerstone of chemical synthesis and drug development, confirming molecular structure and purity. This guide serves as an in-depth reference for scientists working with this compound, providing the necessary tools to predict, identify, and interpret its key spectral features.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic signatures for this compound. These predictions are based on established substituent effects on the parent indole-3-carboxylic acid scaffold.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we anticipate distinct signals in both ¹H and ¹³C NMR spectra, with the fluorine atom introducing characteristic splitting patterns.

To facilitate discussion, the standard IUPAC numbering for the indole ring will be used.

Caption: IUPAC numbering of this compound.

Solvent: DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | ~12.0 | broad singlet | - | Acidic proton, signal is often broad and concentration-dependent. |

| NH (H-1) | ~11.8 | broad singlet | - | Indole N-H proton, exchanges with solvent, typically broad.[4] |

| H-2 | 8.1 - 8.3 | singlet (or narrow doublet) | JH2-F ≈ 1-2 Hz | Electron-withdrawing COOH group at C3 deshields H-2. May show small coupling to F. |

| H-4 | 7.9 - 8.1 | doublet | JH4-F ≈ 8-10 Hz | Deshielded by the adjacent bromine at C5. Exhibits ortho coupling to the fluorine at C6. |

| H-7 | 7.4 - 7.6 | doublet | JH7-F ≈ 6-8 Hz | Less influenced by the C5-Br. Exhibits meta coupling to the fluorine at C6. |

Causality and Insights:

-

Deshielding Effects: The electron-withdrawing nature of the carboxylic acid group, bromine, and fluorine will shift all aromatic protons downfield compared to unsubstituted indole.

-

Fluorine Coupling: The key diagnostic feature will be the presence of proton-fluorine (JHF) coupling. The H-4 proton will appear as a doublet due to ortho coupling with the C6-fluorine, while the H-7 proton will also be a doublet due to meta coupling. The H-2 proton might show a very small long-range coupling to fluorine.

Solvent: DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |

| C=O | ~165 | singlet | - | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| C-6 | 155 - 160 | doublet | ¹JCF ≈ 240-250 | Direct attachment to fluorine causes a large downfield shift and a very large one-bond C-F coupling constant. |

| C-3a, C-7a | 125 - 138 | variable | - | Bridgehead carbons. |

| C-2 | ~128 | doublet | JC2-F ≈ 3-5 Hz | Electron-deficient carbon adjacent to the N-H and deshielded by the COOH group. Shows small long-range C-F coupling. |

| C-4 | ~115 | doublet | ³JC4-F ≈ 4-6 Hz | Shielded carbon, shows three-bond coupling to fluorine. |

| C-7 | ~108 | doublet | ²JC7-F ≈ 20-25 Hz | Shielded by the indole nitrogen. Exhibits a significant two-bond C-F coupling. |

| C-5 | 100 - 105 | doublet | ²JC5-F ≈ 20-25 Hz | Directly attached to bromine (heavy atom effect causes shielding) and shows two-bond coupling to fluorine. |

| C-3 | ~105 | singlet | - | Shielded carbon, typical for the C3 position of an indole-3-carboxylic acid. |

Causality and Insights:

-

C-F Coupling: The most definitive signals in the ¹³C NMR spectrum are those coupled to fluorine. The carbon directly bonded to fluorine (C-6) will exhibit a very large splitting (~240 Hz). Carbons two bonds away (C-5, C-7) will show smaller but still significant splitting (~20-25 Hz), while those further away will have even smaller coupling constants.

-

Substituent Effects: The bromine atom at C-5 will induce a shielding effect (upfield shift) on C-5 due to the "heavy atom effect," while the highly electronegative fluorine will cause a strong deshielding (downfield shift) of C-6.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound will be dominated by features of the carboxylic acid and the indole N-H group.[5][6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The very broad nature of this band is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state.[7] |

| ~3400 | Medium, Sharp | N-H stretch (Indole) | This sharp peak often appears superimposed on the broad O-H stretch.[8] |

| 1720 - 1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) | A very intense and diagnostically crucial peak for the carbonyl group. Conjugation with the indole ring may shift it to the lower end of this range.[9] |

| 1600 - 1450 | Medium | C=C stretch (Aromatic) | Multiple bands corresponding to the vibrations of the indole ring system. |

| 1320 - 1210 | Strong | C-O stretch (Carboxylic Acid) | Coupled with O-H bending, this is another strong, characteristic peak for carboxylic acids.[5] |

| 1100 - 1000 | Strong | C-F stretch | A strong absorption characteristic of the carbon-fluorine bond. |

| < 800 | Medium-Strong | C-Br stretch | The carbon-bromine stretch appears in the fingerprint region. |

Causality and Insights: The IR spectrum provides a rapid and definitive confirmation of the carboxylic acid functional group. The presence of a very broad O-H stretch overlapping the C-H region, combined with an intense C=O stretch near 1700 cm⁻¹, is a classic signature.[5][7] The C-F and C-Br stretches, while present, are in the complex fingerprint region and are less useful for initial identification than the primary functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₅BrFNO₂

-

Molecular Weight: 257.95 g/mol (using ⁷⁹Br) and 259.95 g/mol (using ⁸¹Br)

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

Key Predicted Peaks (m/z):

-

Molecular Ion (M⁻ or M+H)⁺: A characteristic doublet peak at m/z 258 and 260 (for [M+H]⁺) or 257 and 259 (for [M]⁻) in an approximate 1:1 ratio. This pattern is the unmistakable signature of a molecule containing one bromine atom.

-

Major Fragment ([M-COOH]⁺): A peak at m/z 213 and 215 . This corresponds to the loss of the carboxylic acid group (45 Da), a very common and favorable fragmentation pathway for carboxylic acids.[10][11] This fragment represents the stable 5-bromo-6-fluoro-1H-indole cation.

The primary fragmentation pathway under electron impact (EI) or collision-induced dissociation (CID) is expected to be initiated by the loss of the entire carboxylic acid group.

Caption: Primary fragmentation pathway for the target molecule.

Causality and Insights: The most critical diagnostic feature in the mass spectrum is the isotopic signature of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly equal, leading to two molecular ion peaks of almost identical intensity separated by 2 Da. The loss of the carboxyl group is a highly favored fragmentation process because it results in a stable, aromatic indole cation.[12]

Standardized Experimental Protocols

To ensure data reproducibility and accuracy, the following standard operating procedures for sample preparation and analysis are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.[13]

-

¹H NMR Acquisition:

-

Acquire at least 16 scans.

-

Use a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Set the relaxation delay to at least 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire several thousand scans as needed to achieve adequate signal-to-noise.

-

Use a spectral width of approximately 250 ppm.

-

Employ proton decoupling (e.g., Waltz-16).

-

-

Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.5 ppm).[13]

IR Spectroscopy Protocol

-

Technique: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, as it requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Co-add at least 32 scans over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the spectrometer software.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (Full Scan):

-

Acquire data in both positive and negative ion modes to determine which provides a better signal.

-

Scan a mass range from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

-

Data Acquisition (MS/MS):

-

If fragmentation data is desired, perform a product ion scan by selecting the molecular ion doublet (m/z 258/260 or 257/259) as the precursor ion and applying collision energy to induce fragmentation.

-

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently confirm the structure and purity of this compound. The key diagnostic features include the characteristic ¹H and ¹³C NMR signals with fluorine coupling, the classic carboxylic acid and indole absorptions in the IR spectrum, and the definitive 1:1 isotopic doublet for bromine in the mass spectrum. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in experimental results.

References

- ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.

- National Center for Biotechnology Information (PMC). (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid.

- National Center for Biotechnology Information (PMC). (n.d.). 6-Bromo-1H-indole-3-carboxylic acid.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol.

- Cenmed. (n.d.). This compound.

- University of Calgary. (n.d.). IR: carboxylic acids.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320).

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- ResearchGate. (n.d.). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.

- BLDpharm. (n.d.). This compound.

- BLDpharm. (n.d.). 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid.

- Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- ResearchGate. (2025). Study of Mass Spectra of Some Indole Derivatives.

- Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a.

- ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Whitman College. (n.d.). GCMS Section 6.12.

Sources

- 1. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. echemi.com [echemi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. GCMS Section 6.12 [people.whitman.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Indole-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of modern palladium-catalyzed methodologies for the synthesis of substituted indole-3-carboxylic acids. Recognizing the significance of this structural motif in medicinal chemistry and drug discovery, this document moves beyond a simple recitation of procedures. Instead, it offers a detailed exploration of the underlying reaction mechanisms, practical experimental protocols, and critical insights into reaction optimization. We will delve into key synthetic strategies including Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as direct C-H functionalization and carbonylation techniques. Each section is designed to provide researchers with the foundational knowledge and practical tools necessary to successfully implement these powerful synthetic methods in their own laboratories.

Introduction: The Enduring Importance of the Indole-3-Carboxylic Acid Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, indole-3-carboxylic acid and its derivatives represent a critical subclass, exhibiting a wide range of biological activities, including anticancer, antihypertensive, and antibacterial properties.[2][3][4] Compounds like indole-3-carbinol and its derivatives have shown promise in cancer therapy, while other synthetic analogs are being explored as potent enzyme inhibitors and receptor antagonists.[2] The development of efficient and versatile synthetic routes to access structurally diverse indole-3-carboxylic acids is therefore a paramount objective in modern drug discovery and development.[5][6]

Palladium catalysis has emerged as a cornerstone of contemporary organic synthesis, offering unparalleled efficiency and functional group tolerance for the construction of complex molecular architectures.[7] These methods provide a powerful toolkit for the synthesis and functionalization of indoles, often proceeding with high levels of regio- and stereoselectivity under mild reaction conditions.[7][8] This guide will illuminate several key palladium-catalyzed strategies for the synthesis of substituted indole-3-carboxylic acids, providing both the theoretical framework and practical guidance for their application.

Palladium-Catalyzed Strategies for Indole-3-Carboxylic Acid Synthesis

The versatility of palladium catalysis allows for multiple strategic approaches to the synthesis of substituted indole-3-carboxylic acids. These can be broadly categorized into two main approaches: the de novo construction of the indole ring system from acyclic precursors and the direct functionalization of a pre-existing indole core.[7]

Cross-Coupling Reactions: Building Complexity from Pre-functionalized Indoles

Cross-coupling reactions are a powerful means of introducing molecular diversity by forming new carbon-carbon bonds. In the context of indole-3-carboxylic acid synthesis, these methods typically involve the coupling of a halogenated or otherwise activated indole-3-carboxylic acid derivative with a suitable coupling partner.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between an organoboron reagent and an organic halide or triflate, catalyzed by a palladium(0) complex.[9] This reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9] For the synthesis of arylated indole-3-carboxylic acids, a bromo- or iodo-substituted indole-3-carboxylic acid ester can be coupled with an arylboronic acid.

Catalytic Cycle of Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 2: A general workflow for a Heck coupling reaction.

The mechanism of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst. [10]

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. [11]This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base. [11]This methodology can be used to introduce alkynyl substituents onto the indole-3-carboxylic acid scaffold, which are valuable handles for further synthetic transformations. [12][13]

Direct C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. [1]Palladium-catalyzed C-H activation of the indole core allows for the direct introduction of various substituents. [1]For indole-3-carboxylic acids, the carboxylic acid group itself can act as a directing group, facilitating C-H activation at a specific position. [14][15]However, in some cases, the carboxylic acid moiety can lead to decarboxylation followed by functionalization at a different position. For instance, palladium-catalyzed functionalization of indole-3-carboxylic acid with aryl iodides has been shown to result in decarboxylation and subsequent C2-arylation. [16]

Carbonylative Approaches

Palladium-catalyzed carbonylation reactions provide a direct route to carboxylic acids and their derivatives by incorporating carbon monoxide (CO) into an organic molecule. [17][18]A notable example is the Pd/C-catalyzed hydrocarboxylation and carbonylative esterification of indoles to produce indole-3-carboxylic acids and esters. [19]This method utilizes oxalic acid as a solid and stable source of CO. [19]

Experimental Protocols

The following protocols are provided as representative examples of the synthetic methodologies discussed. Researchers should always conduct a thorough risk assessment before performing any new experimental procedure.

Protocol 1: Synthesis of a 4-Aminoindole-3-carboxylic Acid Derivative via a One-Pot Nucleophilic Addition/Cross-Coupling Reaction

This protocol is adapted from a procedure for the synthesis of 4-aminoindole-3-carboxylic acids and demonstrates a palladium-catalyzed tandem nucleophilic substitution/amination. [20] Materials:

-

4-Bromoindole-3-carboxylic acid derivative (e.g., amide or ester) (1.0 equiv)

-

Palladium(II) chloride (PdCl₂) (0.05 equiv)

-

Xantphos (0.05 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Cesium pivalate (PivOCs) (1.1 equiv)

-

Mesitylene (as solvent)

-

Deionized water

-

Nitrogen gas supply

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the 4-bromoindole-3-carboxylic acid derivative (0.2 mmol, 1.0 equiv), PdCl₂ (5 mol %), Xantphos (5 mol %), Cs₂CO₃ (1.5 equiv), and PivOCs (1.1 equiv).

-

Evacuate and backfill the tube with nitrogen gas three times.

-

Add dry, degassed mesitylene (1.2 mL) and 20 µL of deionized water to the reaction mixture.

-

Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

-

Stir the reaction mixture for 16 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired 4-aminoindole-3-carboxylic acid derivative.

Rationale for Key Steps:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the active Pd(0) catalyst.

-

Ligand (Xantphos): Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step of the catalytic cycle, leading to the formation of the C-N bond. [20]* Base (Cs₂CO₃): The base is required to facilitate the deprotonation steps within the catalytic cycle. [20]* Additive (PivOCs): Cesium pivalate can act as a ligand and may also assist in the solubility of other components. [20]* Water: A controlled amount of water is essential for the nucleophilic attack on the amide or ester group. [20]

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 5-Aryl-Indole-3-Carboxylic Acid Ester

This protocol is a general procedure based on established Suzuki-Miyaura coupling conditions. [21][22][23] Materials:

-

Methyl 5-bromoindole-3-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromoindole-3-carboxylate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Add a mixture of DME and water (e.g., 4:1 v/v, 10 mL).

-

Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.03 equiv) to the reaction mixture.

-

Heat the reaction to reflux (approximately 80-90 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-indole-3-carboxylic acid ester.

Rationale for Key Steps:

-

Catalyst (Pd(PPh₃)₄): This is a common and effective air-stable Pd(0) precatalyst for Suzuki-Miyaura couplings. [21]* Base (K₂CO₃): The base is essential for the activation of the boronic acid in the transmetalation step. [9][22]* Solvent System (DME/Water): The mixed solvent system ensures the solubility of both the organic and inorganic reagents. [21]

Data Summary and Optimization

The success of palladium-catalyzed reactions is highly dependent on the careful optimization of several parameters. The following table summarizes key variables and their typical ranges for the Suzuki-Miyaura coupling.

| Parameter | Typical Range/Options | Rationale and Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | The choice of precatalyst can significantly impact reaction efficiency. Air-stable precatalysts are often preferred for convenience. [9][22] |

| Ligand | PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhos | The ligand influences the stability and reactivity of the catalyst. Electron-rich and bulky phosphine ligands are often effective. [9] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, Et₃N | The strength and nature of the base can affect the rate of transmetalation and substrate compatibility. [9][22] |

| Solvent | Toluene, Dioxane, THF, DME, Water | The solvent choice depends on the solubility of the reactants and the reaction temperature. Aqueous solvent systems offer green chemistry benefits. [21] |

| Temperature | Room Temperature to >100 °C | Higher temperatures are often required for less reactive substrates, but can also lead to side reactions. |

Conclusion

Palladium-catalyzed reactions represent a powerful and versatile platform for the synthesis of substituted indole-3-carboxylic acids. The methodologies outlined in this guide, including cross-coupling, C-H functionalization, and carbonylation, provide researchers with a diverse set of tools to access a wide range of structurally complex and medicinally relevant molecules. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity. The protocols and insights provided herein are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel indole-based therapeutics.

References

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

-

Li, J., et al. (2023). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]

-

Rago, A. J., & Dong, G. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Green Synthesis & Catalysis, 2(2), 216-227. [Link]

-

Zhao, L., et al. (2015). Palladium-Catalyzed Carbonylation of Indoles for Synthesis of Indol-3-yl Aryl Ketones. ACS Catalysis, 5(2), 1210-1213. [Link]

-

Cacchi, S., & Fabrizi, G. (2011). Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 111(5), PR215-PR283. [Link]

-

Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2263. [Link]

-

Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(60), 38161-38165. [Link]

-

ResearchGate. (n.d.). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. [Link]

-

Wagaw, S., et al. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251-10263. [Link]

-

Sharma, P., et al. (2015). Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters, 17(20), 5104-5107. [Link]

-

Wikipedia. (n.d.). Larock indole synthesis. [Link]

-

Badsara, S. S., et al. (2021). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 17, 287-320. [Link]

-

Maji, A., & Guin, J. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Organic & Biomolecular Chemistry, 20(2), 221-242. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Tron, G. C., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(12), 20455-20467. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 949429. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13. [Link]

-

Reddy, G. S., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7183-7197. [Link]

-

Takeda, A., et al. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663. [Link]

-

Organic Synthesis. (n.d.). Heck Coupling. [Link]

-

Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Powers, D. C., & Paquette, L. A. (2011). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society, 133(46), 18638-18641. [Link]

-

Nan, Y., et al. (2023). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. ACS Catalysis, 13(11), 7435-7453. [Link]

-

de Vries, J. G. (2001). The Heck Reaction—State of the Art. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

-

Liu, C., & Szostak, M. (2018). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 5(1), 128-131. [Link]

-

Ware, E. D., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Biomolecules, 14(2), 261. [Link]

-

ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

-

Bugarin, A., & Connell, B. T. (2010). Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. Organometallics, 29(8), 1845-1857. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4869-4873. [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

Sources

- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators | MDPI [mdpi.com]

- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 22. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Functionalization of 5-Bromo-6-fluoro-1H-indole-3-carboxylic acid

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, halogenated indoles such as 5-bromo-6-fluoro-1H-indole-3-carboxylic acid serve as versatile building blocks in drug discovery. The strategic placement of bromo and fluoro substituents significantly modulates the electronic properties of the indole ring, influencing biological activity and metabolic stability. The carboxylic acid at the C3 position is a key handle for synthetic diversification, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).[2][3]

This guide provides detailed protocols and expert insights for the functionalization of the carboxylic acid moiety of this compound. We will explore robust methods for amide bond formation, esterification, and ketone synthesis, explaining the rationale behind the choice of reagents and conditions to ensure high-yield, reproducible results for researchers in organic synthesis and drug development.

Guiding Principles: Activating the Carboxylic Acid

A carboxylic acid's hydroxyl group is a poor leaving group, making it unreactive toward direct nucleophilic attack by amines or alcohols. Therefore, the central principle of functionalization is to first "activate" the carboxylic acid by converting the hydroxyl into a better leaving group.[4][5] This is typically achieved in situ using coupling reagents, which form a highly reactive intermediate that is readily displaced by a nucleophile.

The electron-withdrawing nature of the fluorine and bromine atoms on the indole ring increases the acidity of both the carboxylic acid proton and the N-H proton. While this enhances the reactivity of the carboxylate for activation, care must be taken to select conditions that do not lead to unwanted side reactions at the indole nitrogen. The protocols outlined below are optimized for selectivity and efficiency with this specific substrate.

Caption: General workflow for carboxylic acid functionalization.

Section 1: Amide Bond Formation (Amidation)

Amidation is one of the most common transformations in medicinal chemistry. The use of modern coupling reagents allows for the efficient formation of amide bonds under mild conditions, which is crucial for preserving the integrity of the substituted indole core.

Rationale for Reagent Selection

For substrates like this compound, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. A non-nucleophilic tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), is used to deprotonate the carboxylic acid and scavenge the acid produced during the reaction without competing with the primary or secondary amine nucleophile.

Alternative reagents can be employed depending on the scale and nature of the amine. Protocols using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also common, often with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[6]

Data Presentation: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Class | Key Advantages | Considerations |

| HATU / HBTU | Uronium Salt | High reactivity, fast reaction times, suitable for hindered amines.[7] | Higher cost, produces tetramethylurea byproduct. |

| EDC / HOBt | Carbodiimide | Cost-effective, water-soluble urea byproduct is easily removed. | Can be less effective for electron-poor or hindered amines. |

| T3P® | Phosphonic Anhydride | High efficiency, clean reaction profile, byproduct is water-soluble. | Often requires slightly elevated temperatures. |

| SOCl₂ | Thionyl Chloride | Forms highly reactive acid chloride, inexpensive. | Harsh conditions (heat), generates HCl, not suitable for sensitive substrates. |

Detailed Protocol: Amidation using HATU

This protocol describes the coupling of this compound with a generic primary amine (R-NH₂).

Materials:

-

This compound (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

-

Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

-

Add the amine (1.1 equiv) to the solution, followed by HATU (1.2 equiv).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Caption: Step-by-step workflow for HATU-mediated amidation.

Section 2: Ester Formation (Esterification)

Esterification is another key functionalization for modifying the properties of the parent molecule. While classic Fischer esterification using strong acid and heat is not ideal for this potentially sensitive indole, milder methods provide excellent yields.

Rationale for Reagent Selection

A highly reliable method for esterification is the reaction of the carboxylic acid with an alkyl halide in the presence of a mild base. Cesium carbonate (Cs₂CO₃) is particularly effective as it is a soft base that readily deprotonates the carboxylic acid without promoting side reactions. The resulting cesium carboxylate is highly nucleophilic and efficiently displaces the halide from the electrophile (e.g., methyl iodide, benzyl bromide).

Detailed Protocol: Esterification using an Alkyl Halide

This protocol describes the methylation of the carboxylic acid using methyl iodide.

Materials:

-

This compound (1.0 equiv)

-

Methyl Iodide (CH₃I) (1.5 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 equiv) and cesium carbonate (2.0 equiv) in anhydrous DMF (0.1-0.2 M).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add methyl iodide (1.5 equiv) to the mixture.

-

Stir the reaction at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Separate the layers. Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic extracts and wash with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary to afford the pure methyl ester.

Section 3: Ketone Synthesis via Weinreb Amide

Directly converting a carboxylic acid to a ketone using organometallic reagents (e.g., Grignard or organolithium) is challenging because the highly reactive ketone product can be attacked by a second equivalent of the organometallic reagent to form a tertiary alcohol. The Weinreb amide synthesis is an elegant two-step solution to this problem.[8]

-

Step 1: The carboxylic acid is first converted to an N-methoxy-N-methylamide (Weinreb amide).

-

Step 2: The Weinreb amide reacts with an organometallic reagent to form a stable chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, preventing over-addition.[9]

Detailed Protocol: Two-Step Ketone Synthesis

Part A: Synthesis of the Weinreb Amide

Materials:

-

This compound (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

-

HATU (1.3 equiv)

-

DIPEA (4.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Aqueous 1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine, Anhydrous Na₂SO₄

Procedure:

-

Follow the general amidation protocol described in Section 1, using N,O-Dimethylhydroxylamine hydrochloride as the amine component. Note the increased amount of DIPEA required to neutralize the hydrochloride salt.

-

Dissolve the indole acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), and HATU (1.3 equiv) in anhydrous DCM.

-

Cool to 0 °C and add DIPEA (4.0 equiv).

-

Stir at room temperature for 4-12 hours until the reaction is complete.

-

Perform an aqueous workup by washing with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry, concentrate, and purify by column chromatography to isolate the Weinreb amide.

Part B: Reaction with Organometallic Reagent

Materials:

-

Weinreb amide from Part A (1.0 equiv)

-

Organometallic Reagent (e.g., Phenylmagnesium bromide, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard or organolithium reagent (1.5 equiv) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired ketone.

Section 4: Orthogonal Reactivity and Further Functionalization

It is critical to recognize that the 5-bromo substituent on the indole ring is a handle for further C-C bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .[1][10] This reaction can be performed on the functionalized products (amides, esters, ketones) from the previous sections, allowing for a modular approach to building molecular complexity.

-

Suzuki-Miyaura Coupling: The 5-bromo position can be coupled with a variety of aryl or heteroaryl boronic acids using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent system.[11][12] This allows for the late-stage introduction of diverse aromatic groups.

References

-

National Center for Biotechnology Information (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available at: [Link]

-

Chemistry Steps (n.d.). Carboxylic Acids to Ketones. Available at: [Link]

-

ACS Publications (2021). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. Available at: [Link]

-

ResearchGate (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Available at: [Link]

-

Taylor & Francis Online (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available at: [Link]

-

ResearchGate (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Available at: [Link]

-

ACS Publications (2010). Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. Available at: [Link]

-

Chemistry LibreTexts (2020). How Cells Activate Carboxylic Acids. Available at: [Link]

-

National Center for Biotechnology Information (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available at: [Link]

-

Organic Chemistry Tutor (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Available at: [Link]

-

Sci-Hub (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available at: [Link]

-

National Center for Biotechnology Information (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]

-

Royal Society of Chemistry (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

-

Ruhr-Universität Bochum (n.d.). Carboxylic Acids in Catalysis. Available at: [Link]

- Google Patents (n.d.). Process for the activation of carboxylic acids.

-

ResearchGate (2018). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). Available at: [Link]

-

ACS Publications (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Amide synthesis by acylation. Available at: [Link]

-

MDPI (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

-

Technology Networks (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

-

ACS Publications (2016). Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N–H) Indoles via Common N-Indolyl Triethylborate. Available at: [Link]

- Google Patents (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.

-

Chemistry LibreTexts (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Available at: [Link]

-

National Center for Biotechnology Information (2014). Carboxylic Acids as a Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Available at: [Link]

-

ResearchGate (2021). Carboxylic acids as enabling directing groups in C−H activation and functionalization: A decade review. Available at: [Link]

-

Chemistry Steps (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

ACS Publications (2019). Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. Available at: [Link]

-

Royal Society of Chemistry (1995). Coupling reactions of indole-3-acetic acid derivatives. Synthesis of arcyriaflavin A. Available at: [Link]

-

YouTube (2021). Reaction of Carboxylic Acids with Organometallic Compounds. Available at: [Link]

-

National Center for Biotechnology Information (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Available at: [Link]

-

Diva-Portal.org (2023). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]

-

PubMed (2002). Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation. Available at: [Link]

-

ResearchGate (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Carboxylic Acids in Catalysis [ruhr-uni-bochum.de]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 8. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]